Glochidiol

概要

準備方法

合成経路と反応条件: 2,6-ジアミノヘプタン二酸は、さまざまな方法で合成できます。 一般的な合成経路の1つは、テトラヒドロジピコリネートを水素化して2,6-ジアミノピメリン酸を生成することです 。反応条件には通常、炭素上のパラジウム(Pd / C)などの水素化触媒の使用が含まれ、水素ガスを高温高圧下で使用します。

工業生産方法: 2,6-ジアミノヘプタン二酸の工業生産には、しばしば微生物発酵プロセスが関与します。 コリネバクテリウムグルタミクムなどの特定の菌株は、この化合物を過剰に生産するように設計されています。 発酵ブロスはその後、目的の製品を分離および精製するために処理されます .

化学反応の分析

反応の種類: 2,6-ジアミノヘプタン二酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するケト酸を形成するために酸化することができます。

還元: 還元反応により、さまざまなアミノ酸誘導体に変換することができます。

置換: アミノ基が他の官能基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。

置換: アシルクロリドや無水物などの試薬が置換反応に使用されます。

主な生成物: これらの反応から形成される主な生成物には、使用される特定の反応条件と試薬に応じて、さまざまなアミノ酸誘導体とケト酸が含まれます .

4. 科学研究への応用

2,6-ジアミノヘプタン二酸は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Anti-Cancer Properties

Glochidiol has demonstrated significant anti-cancer activity across various cancer cell lines.

Case Studies

- A study showed that this compound effectively inhibited tumor growth in HCC-44 xenograft models in vivo, confirming its potential as a therapeutic agent against lung cancer .

- Another investigation found that a derivative of this compound significantly increased the cytotoxic effects of 5-FU in HCT-116 cells, suggesting a synergistic effect that could improve treatment outcomes for colorectal cancer patients .

Antibacterial Activity

This compound has also been studied for its antibacterial properties, particularly against drug-resistant bacteria.

Efficacy Against Bacteria

- This compound demonstrated strong antibacterial activity against Bacillus subtilis and Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) recorded at 128 µM .

- The compound showed partial synergy when combined with tetracycline against opportunistic bacteria like Escherichia coli and Pseudomonas aeruginosa, indicating its potential role in enhancing the effectiveness of existing antibiotics .

Research Findings

- In vitro studies revealed that this compound alone could inhibit the growth of several gram-positive bacteria but was ineffective against certain gram-negative strains . This specificity highlights its potential as a targeted antibacterial agent.

Synergistic Effects in Combination Therapies

The combination of this compound with other drugs has been explored to enhance therapeutic efficacy.

Combination with Antibiotics

- The combination of this compound with tetracycline showed a fractional inhibitory concentration index (FICI) indicating synergy against specific bacterial strains . This suggests that this compound could be used to combat antibiotic resistance by restoring the effectiveness of traditional antibiotics.

Potential in Cancer Treatment

- By enhancing the action of established chemotherapeutics like 5-FU, this compound could be integrated into multi-drug regimens for more effective cancer treatment strategies .

Summary Table: Applications of this compound

| Application | Mechanism/Effect | Key Findings |

|---|---|---|

| Anti-Cancer | Inhibits tubulin polymerization; induces apoptosis | Potent against lung cancer; enhances efficacy of 5-FU |

| Antibacterial | Inhibits growth of specific bacteria | Effective against MRSA; synergistic with tetracycline |

| Combination Therapy | Enhances effects of existing treatments | Potential to combat antibiotic resistance |

作用機序

2,6-ジアミノヘプタン二酸は、細菌細胞壁の重要な構成要素であるペプチドグリカン生合成に関与することで、その効果を発揮します。 これは、UDP-N-アセチルムラモイル-L-アラニル-D-グルタメート-2,6-ジアミノピメレートリガーゼ酵素の基質として作用し、ヌクレオチド前駆体UDP-N-アセチルムラモイル-L-アラニル-D-グルタメートに2,6-ジアミノヘプタン二酸を付加します 。このプロセスは、細菌細胞壁の構造的完全性と剛性を維持するために不可欠です。

類似の化合物:

リシン: 構造は似ていますが、生物学的機能が異なる必須アミノ酸。

オルニチン: 尿素サイクルに関与する別のアミノ酸誘導体。

グルタミン酸: 神経伝達において重要な役割を果たすアミノ酸。

独自性: 2,6-ジアミノヘプタン二酸は、細菌細胞壁の生合成における特定の役割のために独自です。 リシンやオルニチンは主にタンパク質合成や代謝経路に関与しているのに対し、2,6-ジアミノヘプタン二酸はペプチドグリカン層に直接組み込まれ、抗生物質開発のための重要な標的となっています .

類似化合物との比較

Lysine: An essential amino acid with a similar structure but different biological functions.

Ornithine: Another amino acid derivative involved in the urea cycle.

Glutamic Acid: An amino acid that plays a key role in neurotransmission.

Uniqueness: 2,6-Diaminoheptanedioic acid is unique due to its specific role in bacterial cell wall biosynthesis. Unlike lysine and ornithine, which are primarily involved in protein synthesis and metabolic pathways, 2,6-diaminoheptanedioic acid is directly incorporated into the peptidoglycan layer, making it a crucial target for antibiotic development .

生物活性

Glochidiol is a natural triterpenoid compound derived from the genus Glochidion, known for its diverse biological activities, particularly its anticancer and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and additional pharmacological effects.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against several cancer cell lines, particularly lung cancer cells. Research has shown that this compound exerts its anticancer effects primarily by targeting the colchicine binding site of tubulin, which is crucial for microtubule dynamics in cell division.

- Tubulin Inhibition : this compound inhibits tubulin polymerization, which is vital for mitotic spindle formation during cell division. The compound has an IC50 value of 2.76 µM for this activity .

- Cell Line Sensitivity : In vitro studies have revealed that this compound exhibits varying degrees of antiproliferative activity across different lung cancer cell lines, with IC50 values as follows:

- In Vivo Efficacy : In animal models, specifically nude mice with HCC-44 xenograft tumors, this compound significantly inhibited tumor growth, further supporting its potential as an anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It has been reported to effectively inhibit the growth of various bacterial strains, including:

- Bacillus subtilis

- Methicillin-resistant Staphylococcus aureus (MRSA)

The minimum inhibitory concentrations (MICs) for these bacteria indicate that this compound enhances the efficacy of conventional antibiotics like tetracycline when used in combination therapies .

Phytochemical Profile and Additional Activities

Recent studies have focused on the phytochemical constituents of Glochidion velutinum, a species containing this compound, revealing a rich profile of bioactive compounds such as flavonoids and phenolic acids that contribute to its pharmacological effects.

Key Findings from Recent Research

- Total Phenolic Content : The crude extract of Glochidion velutinum exhibited a total phenolic content ranging from 44 to 859 µg GAE/mg across different fractions, correlating with its antioxidant and anticancer activities .

- Cytotoxicity Studies : The crude extract demonstrated significant cytotoxicity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines with IC50 values of 89 µg/mL and 431 µg/mL respectively .

Summary Table of Biological Activities

特性

IUPAC Name |

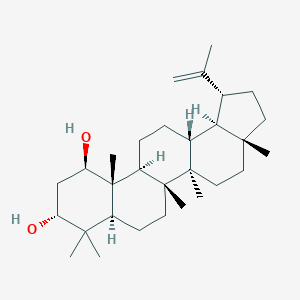

(1R,3aR,5aR,5bR,7aS,9R,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23+,24+,25+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEUJTWPRYKNNX-DZEONHSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@H](C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318386 | |

| Record name | Glochidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-56-6 | |

| Record name | Glochidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6610-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glochidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。